1,2-Bis(3-aminophenyl)ethane-1,2-dione

Catalog No.
S14227543
CAS No.
M.F
C14H12N2O2
M. Wt
240.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(3-aminophenyl)ethane-1,2-dione

Product Name

1,2-Bis(3-aminophenyl)ethane-1,2-dione

IUPAC Name

1,2-bis(3-aminophenyl)ethane-1,2-dione

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

InChI

InChI=1S/C14H12N2O2/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8H,15-16H2

InChI Key

BPEHFPZQMNYLTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)C(=O)C2=CC(=CC=C2)N

1,2-Bis(3-aminophenyl)ethane-1,2-dione is an organic compound with the molecular formula C16H16N2O2. It is a derivative of benzil, characterized by the presence of two phenyl groups, each substituted with an amino group at the 3-position and connected by an ethane-1,2-dione moiety. This compound exhibits unique chemical properties due to its functional groups, which enhance its reactivity and potential applications in various fields, including medicinal chemistry and materials science .

  • Oxidation: The compound can be oxidized to form quinone derivatives using reagents such as potassium permanganate or chromium trioxide under acidic or basic conditions.
  • Reduction: Reduction reactions can modify the amino groups, employing hydrogen gas in the presence of catalysts like palladium on carbon or sodium borohydride.
  • Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, using acyl chlorides or alkyl halides in the presence of bases like pyridine or triethylamine .

These reactions allow for the synthesis of various derivatives and modifications that can be tailored for specific applications.

The biological activity of 1,2-Bis(3-aminophenyl)ethane-1,2-dione has been a subject of research due to its potential therapeutic properties. It has been investigated for:

  • Anticancer Activity: The compound may inhibit cell growth and induce apoptosis in cancer cells through interaction with specific molecular targets involved in cell signaling pathways.
  • Anti-inflammatory Properties: It has shown promise in modulating inflammatory responses, potentially making it useful in treating inflammatory diseases .

The precise mechanisms of action involve interactions with enzymes and receptors that regulate critical biological processes.

The synthesis of 1,2-Bis(3-aminophenyl)ethane-1,2-dione typically involves several key steps:

  • Nitration: Starting from 1,2-bis(4-methylphenyl)ethane-1,2-dione, nitration introduces nitro groups at the 3-position of the phenyl rings.
  • Reduction: The nitro groups are reduced to amino groups using reducing agents such as hydrogen gas with a catalyst (e.g., palladium on carbon).
  • Purification: The final product is purified through recrystallization or chromatography techniques to yield pure 1,2-Bis(3-aminophenyl)ethane-1,2-dione .

In industrial settings, these methods may be optimized for higher yields and scalability.

The applications of 1,2-Bis(3-aminophenyl)ethane-1,2-dione span several fields:

  • Medicinal Chemistry: Its potential therapeutic effects make it a candidate for drug development aimed at cancer and inflammatory diseases.
  • Material Science: The compound serves as a building block for synthesizing advanced materials such as polymers and nanomaterials.
  • Chemical Research: It is utilized in the synthesis of more complex organic molecules and materials .

These diverse applications highlight the compound's versatility.

Interaction studies involving 1,2-Bis(3-aminophenyl)ethane-1,2-dione focus on its ability to engage with various molecular targets:

  • Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways linked to disease processes.
  • Receptor Binding: It may interact with receptors that modulate cellular responses to external stimuli .

These interactions are crucial for understanding its biological effects and potential therapeutic applications.

Several compounds share structural similarities with 1,2-Bis(3-aminophenyl)ethane-1,2-dione. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1,2-Bis(4-methylphenyl)ethane-1,2-dioneLacks amino groups; contains methyl substituentsLess reactive due to absence of amino groups
1,2-Bis(4-aminophenyl)ethane-1,2-dioneSimilar structure but lacks methyl groupsDifferent physical and chemical properties
1,2-Bis(4-nitrophenyl)ethane-1,2-dioneContains nitro groups instead of aminoExhibits different reactivity patterns
1,2-Bis(4-(dimethylamino)phenyl)ethane-1,2-dioneContains dimethylamino substituentsEnhanced solubility and potential bioactivity

Uniqueness

The uniqueness of 1,2-Bis(3-aminophenyl)ethane-1,2-dione lies in its combination of both amino and methyl groups. This structural feature enhances its reactivity and allows for diverse chemical modifications compared to similar compounds that may possess different substituents. The presence of these functional groups facilitates interactions with biological targets and contributes to its potential applications across various fields .

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

240.089877630 g/mol

Monoisotopic Mass

240.089877630 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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